![molecular formula C31H22O2 B12276302 1-[2-[Hydroxy(naphthalen-1-yl)methyl]naphthalen-1-yl]naphthalen-2-ol](/img/structure/B12276302.png)
1-[2-[Hydroxy(naphthalen-1-yl)methyl]naphthalen-1-yl]naphthalen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-[Hydroxy(naphthalen-1-yl)methyl]naphthalen-1-yl]naphthalen-2-ol is a complex organic compound with a molecular weight of 300.36 g/mol . It is characterized by the presence of multiple naphthalene rings, which contribute to its unique chemical properties. This compound is often used in various scientific research applications due to its distinctive structure and reactivity.
Preparation Methods
The synthesis of 1-[2-[Hydroxy(naphthalen-1-yl)methyl]naphthalen-1-yl]naphthalen-2-ol typically involves the reaction of 2-hydroxynaphthaldehyde with other naphthalene derivatives under specific conditions . The reaction is usually carried out in an organic solvent such as ethanol, with the mixture being heated under reflux for several hours . The product is then purified through recrystallization or chromatography to achieve a high level of purity.
Chemical Reactions Analysis
1-[2-[Hydroxy(naphthalen-1-yl)methyl]naphthalen-1-yl]naphthalen-2-ol undergoes various types of chemical reactions, including:
Scientific Research Applications
1-[2-[Hydroxy(naphthalen-1-yl)methyl]naphthalen-1-yl]naphthalen-2-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[2-[Hydroxy(naphthalen-1-yl)methyl]naphthalen-1-yl]naphthalen-2-ol involves its interaction with specific molecular targets. For instance, it can act as a chelating agent, binding to metal ions and forming stable complexes . This property is particularly useful in applications such as metal ion detection and removal. Additionally, the compound’s ability to undergo various chemical reactions makes it a versatile tool in synthetic chemistry .
Comparison with Similar Compounds
1-[2-[Hydroxy(naphthalen-1-yl)methyl]naphthalen-1-yl]naphthalen-2-ol can be compared with other similar compounds, such as:
2-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid methyl ester: This compound also contains naphthalene rings and exhibits similar chemical properties.
1,1’-[(1-Methylethyl)imino]bis[3-(naphthalen-1-yloxy)propan-2-ol]: Another naphthalene derivative used in scientific research, particularly in the study of β2-adrenergic receptors.
The uniqueness of this compound lies in its specific structure, which allows for a wide range of chemical modifications and applications.
Properties
Molecular Formula |
C31H22O2 |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
1-[2-[hydroxy(naphthalen-1-yl)methyl]naphthalen-1-yl]naphthalen-2-ol |
InChI |
InChI=1S/C31H22O2/c32-28-19-17-22-10-3-6-14-25(22)30(28)29-24-13-5-2-9-21(24)16-18-27(29)31(33)26-15-7-11-20-8-1-4-12-23(20)26/h1-19,31-33H |
InChI Key |
IGROPODNLOBHGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(1,1-Dimethylethyl)-a-[hydroxy[2-(trifluoromethyl)phenyl]methylene]benzeneacetonitrile](/img/structure/B12276220.png)
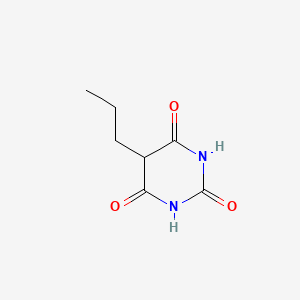
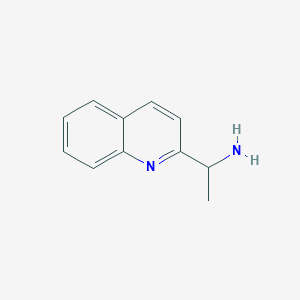
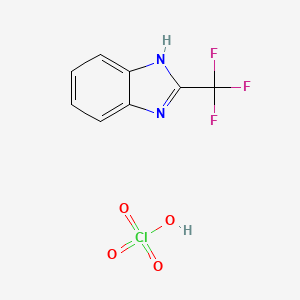
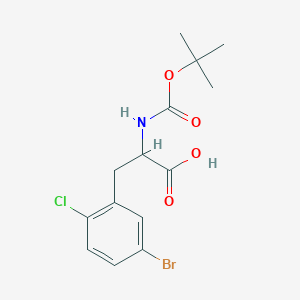
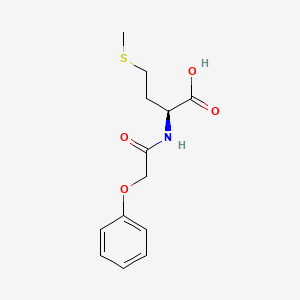
![1-Ethyl-[4,4']bipiperidinyl dihydrochloride](/img/structure/B12276256.png)
![1-[2-[Hydroxy-(2-methylphenyl)methyl]naphthalen-1-yl]naphthalen-2-ol](/img/structure/B12276271.png)

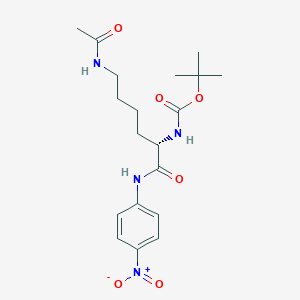

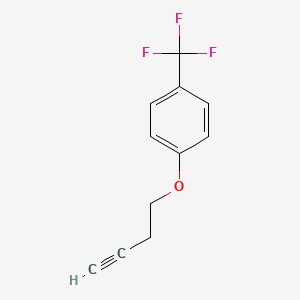
![6-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine](/img/structure/B12276298.png)
